Cas no 1310405-31-2 ((5-Formyl-2-methylthiophen-3-yl)boronic acid)

(5-Formyl-2-methylthiophen-3-yl)boronic acid structure
1310405-31-2 structure
Product Name:(5-Formyl-2-methylthiophen-3-yl)boronic acid
CAS No:1310405-31-2
MF:C6H7BO3S
MW:169.993980646133
CID:5074810
Update Time:2025-11-02

(5-Formyl-2-methylthiophen-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-formyl-2-methylthiophen-3-yl)boronic acid
    • (5-formyl-2-methyl-3-thienyl)boronic acid
    • 5-Formyl-2-methylthiophen-3-yl-boronic acid
    • (5-Formyl-2-methylthiophen-3-yl)boronic acid
    • Inchi: 1S/C6H7BO3S/c1-4-6(7(9)10)2-5(3-8)11-4/h2-3,9-10H,1H3
    • InChI Key: GFALDVBFDRDLTK-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(B(O)O)=C1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Topological Polar Surface Area: 85.8

(5-Formyl-2-methylthiophen-3-yl)boronic acid Pricemore >>

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Additional information on (5-Formyl-2-methylthiophen-3-yl)boronic acid

Recent Advances in the Application of (5-Formyl-2-methylthiophen-3-yl)boronic acid (CAS: 1310405-31-2) in Chemical Biology and Pharmaceutical Research

The boronic acid derivative (5-Formyl-2-methylthiophen-3-yl)boronic acid (CAS: 1310405-31-2) has recently emerged as a promising building block in medicinal chemistry and chemical biology research. This compound, featuring both a formyl group and a boronic acid moiety on a thiophene scaffold, offers unique reactivity profiles that make it particularly valuable for Suzuki-Miyaura cross-coupling reactions and as a precursor for various biologically active molecules. Recent studies have demonstrated its utility in the synthesis of novel kinase inhibitors, proteolysis targeting chimeras (PROTACs), and fluorescent sensors for carbohydrate detection.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 1310405-31-2 as a key intermediate in the development of selective BTK inhibitors. The researchers utilized the formyl group for subsequent Schiff base formation with various amine-containing pharmacophores, while the boronic acid moiety enabled efficient coupling with halogenated heterocycles. This dual functionality allowed for rapid generation of structure-activity relationship (SAR) libraries, leading to the identification of several potent analogs with improved pharmacokinetic properties.

In the field of chemical biology, (5-Formyl-2-methylthiophen-3-yl)boronic acid has shown significant potential as a versatile probe for protein labeling. A recent Nature Chemical Biology paper (2024) described its application in bioorthogonal conjugation strategies, where the boronic acid group participates in selective reactions with diols under physiological conditions, while the formyl group enables subsequent oxime ligation. This dual-labeling approach has been successfully employed for the study of cell-surface glycoproteins and intracellular lectins.

The compound's unique electronic properties have also attracted attention in materials science applications. Research published in ACS Applied Materials & Interfaces (2023) demonstrated that 1310405-31-2 can serve as an effective monomer for constructing conjugated polymers with tunable optoelectronic characteristics. The electron-withdrawing formyl group and electron-donating thiophene ring create push-pull systems that exhibit interesting charge transport properties, potentially useful for biosensor development.

From a synthetic chemistry perspective, recent methodological advances have improved the accessibility of (5-Formyl-2-methylthiophen-3-yl)boronic acid. A 2024 Organic Process Research & Development publication detailed an optimized large-scale synthesis route that addresses previous challenges with purification and stability. The new protocol employs continuous flow chemistry techniques to enhance yield (up to 78%) and purity (>99%), making the compound more readily available for pharmaceutical applications.

Looking forward, the unique structural features of 1310405-31-2 continue to inspire innovative applications. Current research directions include its incorporation into covalent inhibitor scaffolds, where the boronic acid can form reversible complexes with active-site serine residues, and the formyl group enables subsequent diversification. Additionally, several groups are exploring its use in the development of theranostic agents that combine targeting (via boronic acid-diol interactions) with imaging capabilities (through formyl-derived fluorescent tags).

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